2-Methyl-1-(1,3-thiazol-5-yl)propan-1-ol
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Overview
Description
- Sulfisoxazole acetyl competes with para-aminobenzoic acid (PABA) for the bacterial enzyme dihydropteroate synthase . By doing so, it prevents the incorporation of PABA into dihydrofolic acid , a precursor of folic acid. This inhibition disrupts bacterial folic acid synthesis, leading to cell growth arrest and death .
Acetyl sulfisoxazole: ) is an ester of , which belongs to the class of . It exhibits .
Preparation Methods
- The synthetic route for acetyl sulfisoxazole involves acetylation of sulfisoxazole. Specific reaction conditions and industrial production methods may vary, but the overall process includes acetylating the parent compound.
Chemical Reactions Analysis
Reactions: Acetyl sulfisoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These depend on the specific reaction type. For example
Major Products: The products formed depend on the specific reaction. For instance, reduction may yield amines, while substitution can lead to various derivatives.
Scientific Research Applications
Medicine: Acetyl sulfisoxazole is used to treat urinary tract infections (UTIs), meningitis, and other bacterial infections.
Chemistry: It serves as a model compound for studying sulfonamides and their mechanisms of action.
Industry: Its antibacterial properties find applications in pharmaceuticals and healthcare.
Mechanism of Action
Molecular Targets: The bacterial enzyme .
Pathway: Inhibition of folic acid synthesis by blocking PABA incorporation into dihydrofolic acid.
Comparison with Similar Compounds
Uniqueness: Acetyl sulfisoxazole’s unique features lie in its specific mechanism of action and broad antibacterial spectrum.
Similar Compounds: Other sulfonamides, such as sulfamethoxazole , sulfadiazine , and sulfamethoxypyridazine .
Properties
IUPAC Name |
2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5(2)7(9)6-3-8-4-10-6/h3-5,7,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWKAMZNATWQAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CS1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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